Technical Documentation Center

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
  • CAS: 92945-28-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Topic: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Strategic Scaffold for Medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Strategic Scaffold for Medicinal Chemistry and Agrochemical Synthesis[1]

Executive Summary

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS: 92945-28-3), also known as ethyl 5-isobutyl-1H-pyrazole-3-carboxylate, represents a critical "privileged scaffold" in modern drug discovery.[1] Its structural versatility—defined by the amphoteric nature of the pyrazole ring and the lipophilic isobutyl tail—makes it an ideal intermediate for synthesizing kinase inhibitors, GPCR ligands (specifically Cannabinoid CB1/CB2 modulators), and agrochemical fungicides.

This guide provides a rigorous analysis of its structural dynamics, a self-validating synthesis protocol, and the mechanistic causality governing its reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Common Name Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate
CAS Registry Number 92945-28-3
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
SMILES CCOC(=O)C1=NNC(CC(C)C)=C1
Predicted LogP ~2.5 (Lipophilic, favorable for CNS penetration)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Structural Dynamics: The Tautomerism Challenge

For researchers, the most critical structural feature of this molecule is its annular tautomerism . In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2. This results in an equilibrium between the 3-carboxylate and 5-carboxylate forms.

  • Tautomer A (3-ester): The bulky isobutyl group is at position 5.[1] This is often the thermodynamically preferred tautomer in non-polar solvents due to steric relief.

  • Tautomer B (5-ester): The isobutyl group is at position 3.[1]

Understanding this equilibrium is vital for regioselective alkylation. If you alkylate the nitrogen (e.g., with methyl iodide), the ratio of products depends on the solvent polarity and the specific base used, which shifts this equilibrium.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Annular Tautomerism Mechanism TautomerA Tautomer A (3-Carboxylate Form) N-H at Pos 1 Transition Proton Transfer (Fast Equilibrium) TautomerA->Transition Solvent Dependent TautomerB Tautomer B (5-Carboxylate Form) N-H at Pos 2 Transition->TautomerB

Figure 1: The rapid proton transfer between N1 and N2 creates an equilibrium that dictates reactivity profiles.

Synthesis Protocol: Mechanistic Causality

The synthesis follows a classic Claisen Condensation followed by a Knorr Pyrazole Cyclization . This route is preferred over direct cycloaddition due to higher regiocontrol and scalability.

Reagents & Causality[1]
  • 4-Methyl-2-pentanone (Methyl Isobutyl Ketone - MIBK): The starting ketone. The alpha-protons are acidic enough to be deprotonated by alkoxides.[1]

  • Diethyl Oxalate: Acts as the electrophile. The oxalate ester functionality ensures the formation of the 1,3-dicarbonyl intermediate.

  • Sodium Ethoxide (NaOEt): The base. Critical Note: Use freshly prepared NaOEt or a commercial solution free of hydroxide to prevent hydrolysis of the ester before condensation.

  • Hydrazine Hydrate: The dinucleophile that closes the ring.

Step-by-Step Methodology

Step 1: Claisen Condensation (Formation of Diketoester)

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

  • Base Addition: Charge with anhydrous ethanol (150 mL) and add sodium metal (1.0 eq) slowly to generate NaOEt in situ. Why: Ensures anhydrous conditions.

  • Reagent Mixing: Cool to 0°C. Add diethyl oxalate (1.05 eq) dropwise. Then, add 4-methyl-2-pentanone (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Workup: Acidify with glacial acetic acid or dilute HCl to pH 4-5. Extract with Ethyl Acetate.[1][2] The intermediate is Ethyl 6-methyl-2,4-dioxoheptanoate .

Step 2: Cyclization (Knorr Reaction)

  • Solvation: Dissolve the crude diketoester in Ethanol.

  • Cyclization: Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exothermic.[1]

  • Reflux: Heat to reflux (78°C) for 2 hours. This drives the dehydration step to aromatize the pyrazole ring.

  • Purification: Evaporate solvent. The product often precipitates upon cooling. Recrystallize from Ethanol/Water or Hexane/EtOAc.[1]

Visualization: Synthetic Workflow

Synthesis Ketone 4-Methyl-2-pentanone (MIBK) Diketo Intermediate: Ethyl 6-methyl-2,4-dioxoheptanoate Ketone->Diketo Claisen Condensation (NaOEt, EtOH) Oxalate Diethyl Oxalate Oxalate->Diketo Claisen Condensation (NaOEt, EtOH) Product Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate (Target) Diketo->Product Cyclization (Reflux) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product Nucleophilic Attack

Figure 2: Two-step convergent synthesis via Claisen condensation and hydrazine cyclization.

Analytical Characterization (Self-Validation)

To validate the structure, specific NMR signals must be present. The absence of the diketone peaks confirms cyclization.

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
¹H NMR 13.0 - 13.5Broad Singlet1HNH Pyrazole N-H (Exchangeable with D₂O)
¹H NMR 6.60Singlet1HC4-H Aromatic proton on the pyrazole ring.[1] Diagnostic for ring closure.
¹H NMR 4.30Quartet2HO-CH₂ -CH₃Ethyl ester methylene.[1]
¹H NMR 2.55Doublet2HPyrazole-CH₂ -CHIsobutyl methylene attached to the aromatic ring.[1]
¹H NMR 1.85Multiplet1HCH₂-CH -(CH₃)₂Isobutyl methine proton.[1]
¹H NMR 1.35Triplet3HO-CH₂-CH₃ Ethyl ester methyl.[1]
¹H NMR 0.92Doublet6HCH-(CH₃ )₂Isobutyl gem-dimethyls.[1]

Quality Control Check:

  • If you see a peak around δ 3.5-4.0 that integrates to 2H (methylene between carbonyls), the cyclization failed, and you still have the diketoester intermediate.

  • Mass Spectrometry (ESI+): Expect [M+H]⁺ = 197.13 (Calculated for C₁₁H₁₈N₂O₂ is 210.27, minus ethyl if fragmented, but parent ion should be visible). Correction: MW is 210.[1]27. [M+H]⁺ should be 211.28 .

Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a pharmacophore.

  • Kinase Inhibition: The pyrazole N-H and the ester carbonyl (or its amide derivatives) form a "hinge-binding" motif common in ATP-competitive inhibitors (e.g., similar to the scaffold in Ruxolitinib or Tofacitinib analogs).

  • Cannabinoid Receptors: 1,5-diarylpyrazole-3-carboxamides are classic CB1 antagonists (Rimonabant class).[1] This ethyl ester is the precursor to the carboxamide warhead. The isobutyl group provides the necessary lipophilicity to dock into the hydrophobic pockets of the GPCR.

  • Agrochemicals: Pyrazole-carboxamides are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The isobutyl group mimics the steric bulk of commercially successful fungicides like Penthiopyrad.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6422484 (Analogous Isopropyl Structure). Retrieved from [Link][3]

  • Fustero, S., et al. (2008).Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Provides mechanistic grounding for the Claisen/Hydrazine route).
  • Elguero, J. (2000).Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.

Sources

Exploratory

Technical Guide: Discovery & Utility of Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

[1][2] Executive Summary Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (also known as ethyl 5-isobutyl-1H-pyrazole-3-carboxylate) represents a critical chemical scaffold at the intersection of process chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (also known as ethyl 5-isobutyl-1H-pyrazole-3-carboxylate) represents a critical chemical scaffold at the intersection of process chemistry and fragment-based drug discovery (FBDD) .[1][2] While often overshadowed by its n-propyl analog—the precursor to Sildenafil (Viagra)—this isobutyl derivative has emerged as a vital reference standard for impurity profiling in PDE5 inhibitor synthesis and a standalone scaffold for anti-inflammatory and cannabinoid receptor ligands.

This guide provides a comprehensive technical analysis of its discovery context, synthetic pathways, and application in pharmaceutical development.

Part 1: Chemical Identity & Structural Logic[1][2]

The molecule belongs to the class of 3,5-disubstituted pyrazoles.[1][2] Its structure is defined by the presence of an isobutyl group at the 5-position and an ethyl carboxylate moiety at the 3-position.[1][2]

FeatureSpecification
IUPAC Name Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
CAS Number 1020722-56-8 (varies by tautomer/salt)
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
Key Moiety Isobutyl (2-methylpropyl) side chain
Tautomerism Exists in equilibrium between 3-carboxylate and 5-carboxylate forms (1H-shift).[1][2][3]
The "Discovery" Context: A Tale of Two Ketones

The "discovery" of this specific molecule is inextricably linked to the manufacturing history of Sildenafil . Sildenafil's pyrazole core is synthesized using 2-pentanone (methyl propyl ketone).[1] However, industrial supplies of 2-pentanone can be contaminated with 4-methylpentan-2-one (Methyl Isobutyl Ketone - MIBK), a common solvent and structural homolog.[1][2]

When MIBK participates in the Claisen condensation instead of 2-pentanone, it generates ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate .[1][2] Consequently, this molecule was initially "discovered" not as a target, but as a critical process-related impurity .[1] Its isolation and characterization became mandatory for regulatory compliance (ICH Q3A/B guidelines) in Sildenafil production.

Part 2: Synthesis & Mechanism[1][2]

The synthesis of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate follows a classic Claisen Condensation-Cyclization sequence.[2] This protocol is robust and self-validating, serving as a model for pyrazole library generation.[1][2]

Core Reaction Pathway[1][2]
  • Claisen Condensation: 4-methylpentan-2-one reacts with diethyl oxalate in the presence of a strong base (Sodium Ethoxide) to form a diketo ester intermediate .[1][2]

  • Cyclization: The diketo ester undergoes condensation with hydrazine hydrate to close the pyrazole ring.

SynthesisPathway MIBK 4-Methylpentan-2-one (MIBK) Base NaOEt / EtOH (Claisen Condensation) MIBK->Base Oxalate Diethyl Oxalate Oxalate->Base Diketo Ethyl 6-methyl-2,4-dioxoheptanoate (Diketo Ester Intermediate) Base->Diketo Reflux, 4-6h Hydrazine Hydrazine Hydrate (Cyclization) Diketo->Hydrazine Product Ethyl 5-(2-methylpropyl)- 1H-pyrazole-3-carboxylate Hydrazine->Product AcOH, Reflux

Figure 1: Synthetic pathway for the target pyrazole via Claisen condensation of MIBK.[1][2]

Detailed Experimental Protocol

Note: This protocol is adapted from standard pyrazole synthesis methodologies validated in literature (e.g., Hetero Letters, Vol 2).

Step 1: Formation of Diketo Ester
  • Reagents: Charge a reaction vessel with Sodium Ethoxide (NaOEt) (1.2 eq) in absolute ethanol.

  • Addition: Add Diethyl Oxalate (1.0 eq) dropwise at 0–5°C.

  • Reaction: Add 4-methylpentan-2-one (1.0 eq) slowly to maintain temperature <10°C.

  • Completion: Warm to room temperature and reflux for 6 hours. The solution typically turns dark orange/red, indicating enolate formation.

  • Workup: Acidify with dilute HCl to precipitate the diketo ester or extract with ethyl acetate.

Step 2: Pyrazole Cyclization
  • Reagents: Dissolve the crude diketo ester in Ethanol or Glacial Acetic Acid.

  • Cyclization: Add Hydrazine Hydrate (1.1 eq) dropwise at room temperature (exothermic reaction).

  • Reflux: Heat to reflux for 3–4 hours.

  • Isolation: Concentrate the solvent. The product, ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate , typically crystallizes upon cooling or addition of ice-cold water.[1][2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain a white/off-white solid.[1][2]

Part 3: Analytical Characterization (Self-Validating Systems)[1]

Distinguishing the isobutyl analog from the n-propyl (Sildenafil precursor) analog is critical. The following NMR signatures serve as a self-validating check for structural integrity.

SignalIsobutyl Analog (Target)n-Propyl Analog (Sildenafil Precursor)
Methyl Terminus Doublet (~0.9 ppm, 6H)Triplet (~0.9 ppm, 3H)
Methine (CH) Multiplet (~1.9 ppm, 1H)Absent (replaced by CH₂ multiplet)
Methylene (CH₂) Doublet (~2.5 ppm, 2H)Triplet (~2.6 ppm, 2H)
Pyrazole C4-H Singlet (~6.6 ppm)Singlet (~6.6 ppm)

Key Diagnostic: The splitting pattern of the terminal methyl groups is the definitive "fingerprint." A doublet (6H) confirms the isobutyl group (isopropyl split), whereas a triplet (3H) indicates the n-propyl chain.

Part 4: Applications in Drug Development[1][2]

Impurity Reference Standards (Process Chemistry)

In the GMP manufacturing of Sildenafil Citrate, this molecule is converted into the corresponding "Isobutyl-Sildenafil" impurity (Sildenafil Impurity 6).

  • Mechanism: If the pyrazole carboxylate is carried forward, it undergoes nitration, reduction, and cyclization to form the 7-oxo-pyrazolo[4,3-d]pyrimidine core with an isobutyl group instead of a propyl group.[1][2]

  • Significance: This impurity has different solubility and potency profiles. The ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is synthesized intentionally to qualify analytical HPLC methods for batch release.[1][2]

Scaffold for Anti-Inflammatory Agents

Research indicates that 3,5-disubstituted pyrazoles possess significant anti-inflammatory activity (COX-2 inhibition).[1]

  • SAR Logic: The isobutyl group provides steric bulk that can enhance hydrophobic interactions within the COX-2 binding pocket compared to linear alkyl chains.[1][2]

  • Modifiability: The ethyl ester at position 3 is a "chemical handle," easily hydrolyzed to the acid or converted to amides/hydrazides to generate diverse libraries.

Applications cluster_0 Pharmaceutical QC cluster_1 Medicinal Chemistry Core Ethyl 5-(2-methylpropyl)- 1H-pyrazole-3-carboxylate Impurity Sildenafil Impurity Marker (Isobutyl-Analog) Core->Impurity Nitration/Cyclization Library Anti-Inflammatory Library (COX-2 Inhibitors) Core->Library Hydrazide Formation CB1 CB1/CB2 Receptor Ligands (Rimonabant Analogs) Core->CB1 Amide Coupling

Figure 2: Divergent applications of the scaffold in QC and Discovery.[1][2]

References

  • Hetero Letters. (2012). Process for Preparation of Sildenafil Citrate Impurity. Vol 2, Issue 4, pp. 467-478.[1]

  • European Patent Office. (2010).[4][5] New pyrazole derivatives. EP 2 390 252 A1.

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

  • ChemicalBook. Sildenafil Impurity Data and Structure Elucidation.

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (Cited for general pyrazole/pyrrole carboxylate synthesis methodologies).

Sources

Foundational

Technical Monograph: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Topic: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists A Lipophilic Scaffold for Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Lipophilic Scaffold for Kinase Inhibition and Anti-Inflammatory Drug Design

Executive Summary

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (also known as ethyl 5-isobutyl-1H-pyrazole-3-carboxylate) represents a critical pharmacophore in modern medicinal chemistry. Distinguished by its 5-isobutyl moiety, this scaffold offers a balance of structural rigidity—provided by the pyrazole core—and lipophilic bulk, essential for occupying hydrophobic pockets in target proteins such as Cyclin-Dependent Kinases (CDKs) and Cyclooxygenase-2 (COX-2).

This guide provides a definitive technical analysis of the compound, detailing a scalable synthetic route starting from commodity chemicals (Methyl Isobutyl Ketone), analyzing its tautomeric behavior, and outlining its utility as a versatile building block in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Common Synonyms Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate; Ethyl 5-isobutylpyrazole-3-carboxylate
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, MeOH, EtOH, CHCl₃; Sparingly soluble in water
pKa (Predicted) ~11.5 (NH of pyrazole)
Lipophilicity (cLogP) ~2.5 (Estimated)
Structural Analysis

The molecule features a 1H-pyrazole ring substituted at the 3-position with an ethyl ester and at the 5-position with an isobutyl group.[1][2][3][4]

  • Isobutyl Group: Provides steric bulk and lipophilicity, often used to probe "selectivity pockets" in ATP-binding sites of kinases.[1]

  • Ethyl Ester: A masked carboxylic acid, allowing for further diversification (hydrolysis to acid, conversion to amide/hydrazide).[1]

  • NH Motif: Acts as both a hydrogen bond donor (HBD) and acceptor (HBA), crucial for bidentate binding modes (e.g., the "hinge region" in kinases).[1]

Synthetic Methodology

The synthesis of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is achieved through a robust two-step sequence: a Claisen condensation followed by a cyclocondensation with hydrazine.

Step 1: Claisen Condensation (Precursor Synthesis)

Objective: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate. Mechanism: Base-promoted condensation of Methyl Isobutyl Ketone (MIBK) with Diethyl Oxalate.[1]

  • Reagents: Methyl Isobutyl Ketone (1.0 eq), Diethyl Oxalate (1.1 eq), Sodium Ethoxide (1.2 eq), Ethanol (anhydrous).[1]

  • Protocol:

    • Charge a flame-dried reaction vessel with anhydrous ethanol and dissolve sodium metal (or use commercial NaOEt) to generate sodium ethoxide.[1]

    • Cool the solution to 0°C under N₂ atmosphere.

    • Add diethyl oxalate dropwise to the stirred ethoxide solution.

    • Add Methyl Isobutyl Ketone (MIBK) dropwise over 30 minutes. Note: MIBK is deprotonated at the alpha-methyl position (kinetic acidity) to form the enolate.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. A yellow precipitate (the sodium enolate salt) typically forms.[1]

    • Quench: Acidify with 1M HCl or acetic acid to pH ~4.

    • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude diketoester (typically an oil).[1]

Step 2: Cyclocondensation (Pyrazole Formation)

Objective: Ring closure to form the pyrazole core.[1] Mechanism: Double nucleophilic attack of hydrazine on the 1,3-diketone system.[1]

  • Reagents: Crude Ethyl 6-methyl-2,4-dioxoheptanoate, Hydrazine Hydrate (1.1 eq), Ethanol or Acetic Acid.

  • Protocol:

    • Dissolve the crude diketoester in ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

    • Heat the mixture to reflux (80°C) for 2–3 hours. Monitor by TLC (usually 1:1 Hexane:EtOAc).[1]

    • Workup: Cool to room temperature. The product often crystallizes directly from the solution.[1]

    • Purification: Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Visualization: Synthetic Pathway

Synthesis MIBK Methyl Isobutyl Ketone (Start) Intermediate Ethyl 6-methyl-2,4-dioxoheptanoate (Diketoester) MIBK->Intermediate 1. NaOEt, EtOH 2. HCl quench (Claisen Condensation) Oxalate Diethyl Oxalate Oxalate->Intermediate Product Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate (Final Scaffold) Intermediate->Product N2H4•H2O, Reflux (Cyclocondensation) Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Two-step synthetic route from commodity chemicals to the target pyrazole scaffold.[5][6][7]

Mechanistic Insight: Tautomerism

A critical feature of N-unsubstituted pyrazoles is annular tautomerism.[1] In solution, the hydrogen atom on the nitrogen oscillates between N1 and N2.[1]

  • Tautomer A: Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate.[2]

  • Tautomer B: Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate.

While these are chemically identical in the bulk phase due to rapid equilibrium, this becomes critical during N-alkylation .[1] If you attempt to alkylate this scaffold (e.g., with methyl iodide), you will obtain a mixture of regioisomers (N-methyl at position 1 vs. position 2), which often requires careful chromatographic separation.[1]

Tautomerism cluster_implication Implication for Drug Design T1 3-Carboxylate Form (H on N1) T2 5-Carboxylate Form (H on N2) T1->T2 Rapid Equilibrium (Solution) Note N-Alkylation yields Regioisomeric Mixtures

Figure 2: Tautomeric equilibrium inherent to the 1H-pyrazole scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 13.5 ppm (br s, 1H): Pyrazole NH (exchangeable).[1]

    • δ 6.60 ppm (s, 1H): Pyrazole C4-H (Characteristic singlet).[1]

    • δ 4.40 ppm (q, J=7.1 Hz, 2H): Ester O-CH ₂-CH₃.[1]

    • δ 2.55 ppm (d, J=7.0 Hz, 2H): Isobutyl CH ₂-pyrazole.[1]

    • δ 1.90 ppm (m, 1H): Isobutyl CH (Methine).[1]

    • δ 1.38 ppm (t, J=7.1 Hz, 3H): Ester O-CH₂-CH ₃.[1]

    • δ 0.95 ppm (d, J=6.6 Hz, 6H): Isobutyl (CH ₃)₂.[1]

  • LC-MS:

    • ESI+: [M+H]⁺ = 211.1.[1]

    • Retention Time: Moderate (elutes after unsubstituted pyrazoles due to the lipophilic isobutyl tail).[1]

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitive)

The pyrazole-3-carboxylate motif is a privileged scaffold for kinase inhibitors.[1]

  • Mechanism: The pyrazole nitrogens (N1/N2) often form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1]

  • Role of Isobutyl: The isobutyl group at C5 is designed to fill the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, improving affinity and selectivity over other kinases.[1]

  • Example Targets: CDK2 (Cancer), p38 MAP Kinase (Inflammation).[1]

Anti-Inflammatory Agents

Derivatives of 1,5-diarylpyrazoles (e.g., Celecoxib) are famous COX-2 inhibitors.[1] While this specific compound is an intermediate, N-arylation of this scaffold yields 1,5-substituted pyrazoles that mimic the Celecoxib pharmacophore.[1]

  • Workflow: React the title compound with an aryl boronic acid (Chan-Lam coupling) or an aryl halide (Ullmann coupling) to install the N1-aryl group required for COX-2 specificity.

Agrochemicals

The lipophilic nature of the isobutyl group enhances cuticle penetration in plants/insects, making this scaffold useful in the design of novel herbicides or insecticides (e.g., inhibiting complex I in the mitochondrial electron transport chain).[1]

References

  • Synthesis of Pyrazole-3-carboxylates

    • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[5]

    • Source:Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[1][5]

    • URL:[Link]

  • General Pyrazole Synthesis (Claisen/Hydrazine)

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (Discusses general hydrazide/pyrazole form
    • Source:Molecules, 2012.[1]

    • URL:[Link]

  • Chemical Identity & Catalog Data

    • Title: Ethyl 5-isobutyl-1H-pyrazole-3-carboxyl
    • Source: ChemicalBook (CB81791705).[1]

  • Scaffold Biological Relevance

    • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[1][8]

    • Source:Molecules, 2021.[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Accelerated Kinase Inhibitor Development Using Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Executive Summary This guide details the strategic application of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (Structure 1 ) as a foundational scaffold in the development of ATP-competitive kinase inhibitors. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (Structure 1 ) as a foundational scaffold in the development of ATP-competitive kinase inhibitors. The 3,5-disubstituted pyrazole motif is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP.

This specific building block features a 5-isobutyl group (2-methylpropyl), which provides critical hydrophobic bulk designed to target the kinase "gatekeeper" region or the hydrophobic back-pocket (selectivity filter), while the 3-ethyl ester serves as a versatile handle for generating diverse amide libraries targeting the hinge region.

Chemical Biology & Mechanism of Action

The Pharmacophore Model

Kinase inhibitors generally function by competing with ATP for the active site. The pyrazole-3-carboxylate scaffold functions through a specific binding mode:

  • Hinge Region Binding (The Anchor): The pyrazole nitrogen (N1-H) and the carbonyl/amino group of the C3-substituent (derived from the ester) form a bidentate hydrogen-bonding network with the kinase hinge region (typically backbone residues like Glu or Leu).

  • Hydrophobic Pocket (The Selectivity Filter): The 2-methylpropyl (isobutyl) group at position 5 is crucial. It is sized to occupy the hydrophobic pocket adjacent to the gatekeeper residue. This steric bulk can induce selectivity against kinases with smaller gatekeeper residues (e.g., T338 in c-Src) vs. those with larger ones.

Structural Logic Diagram

The following diagram illustrates the functional logic of the scaffold in the context of the ATP-binding site.

KinaseBindingMode Scaffold Ethyl 5-(2-methylpropyl)- 1H-pyrazole-3-carboxylate Hinge Hinge Region (H-Bonding) Scaffold->Hinge Pyrazole NH & C3-Carbonyl Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket 5-Isobutyl Group (Van der Waals) Solvent Solvent Exposed Area (Solubility/PK) Scaffold->Solvent C3-Ester Modification (Amidation)

Figure 1: Pharmacophore mapping of the pyrazole scaffold to the kinase active site.

Protocol 1: Scaffold Functionalization (Library Synthesis)

Objective: Convert the ethyl ester precursor into a library of bioactive pyrazole-3-carboxamides . The ester itself is rarely potent; the amide moiety is required to complete the H-bond donor/acceptor motif required for high-affinity binding.

Synthetic Workflow

The synthesis involves hydrolysis followed by amide coupling. Note that N-alkylation (optional) can be performed to target specific kinase conformations (e.g., DFG-out), but this protocol focuses on C3-diversification.

Reagents:

  • Starting Material: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (10 mmol)

  • Solvents: Ethanol, THF, DMF

  • Reagents: LiOH (2N), HATU or T3P (Coupling agents), Diverse Amines (

    
    )
    
Step-by-Step Methodology
  • Saponification (Ester Hydrolysis):

    • Dissolve 10 mmol of the ethyl ester in 20 mL of THF/EtOH (1:1).

    • Add 20 mL of 2N LiOH (aq).

    • Stir at 60°C for 4 hours (Monitor by TLC: 50% EtOAc/Hex).

    • Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid intermediate (Intermediate A ) will precipitate. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%. Check NMR for loss of ethyl signals (triplet/quartet).

  • Parallel Amide Coupling (Library Generation):

    • Dissolve Intermediate A (0.2 mmol per well) in DMF (1 mL).

    • Add DIPEA (3 eq) and HATU (1.2 eq). Stir for 10 mins to activate.

    • Add specific amine (

      
      , 1.5 eq) to each reaction vessel.
      
    • ** amines:** Select amines with solubilizing groups (morpholine, piperazine) or aromatic rings to target the solvent front.

    • Stir at RT for 12 hours.

  • Purification:

    • Precipitate with water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

SynthesisWorkflow Start Start: Ethyl 5-isobutyl pyrazole-3-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Inter Intermediate: Carboxylic Acid Step1->Inter Step2 Step 2: Coupling (HATU, R-NH2) Inter->Step2 Final Final Lead: Pyrazole-3-carboxamide Step2->Final

Figure 2: Synthetic route from ester scaffold to bioactive carboxamide inhibitor.

Protocol 2: Biochemical Validation (TR-FRET Assay)

Objective: Determine the IC50 of the synthesized library against a panel of kinases (e.g., p38 MAPK, CDK2, or Aurora A) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Theory: This assay uses a tracer (fluorescently labeled ATP-competitive inhibitor) and a Europium-labeled anti-tag antibody. When the tracer binds the kinase, FRET occurs. Your inhibitor displaces the tracer, reducing the FRET signal.

Materials
  • Kinase: Recombinant human p38

    
     (10 nM final).
    
  • Tracer: LanthaScreen™ Eu-Kinase Tracer 199 (Invitrogen/Thermo).

  • Antibody: Eu-anti-GST antibody (if kinase is GST-tagged).

  • Plate: 384-well low-volume white plate.

Assay Procedure
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the synthesized pyrazoles in 100% DMSO (Top concentration: 10 mM).

    • Dilute 100x into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Final DMSO is 1%.

  • Reaction Setup (10

    
    L volume): 
    
    • 5

      
      L:  Kinase/Antibody mixture.
      
    • 2.5

      
      L:  Test Compound (or DMSO control).
      
    • 2.5

      
      L:  Tracer 199 (at 
      
      
      
      concentration, typically 5-20 nM).
  • Incubation:

    • Cover plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot % Inhibition vs. Log[Compound].

    • Fit to Sigmoidal Dose-Response curve to determine IC50.

Data Interpretation & SAR Analysis

ObservationStructural ImplicationActionable Adjustment
High Potency (<50 nM) Good H-bond network at hinge; Isobutyl group fits hydrophobic pocket well.Advance to cell-based assays (permeability).
Low Potency (>10

M)
C3-amide substituent likely clashing with "Solvent Front" residues or hinge misalignment.Switch amine used in coupling (e.g., reduce steric bulk near the amide N).
Loss of Selectivity Isobutyl group is too small for the specific target's gatekeeper, allowing promiscuous binding.Consider C4-substitution (halogenation) to induce vectors toward the P-loop.
Poor Solubility Scaffold is too lipophilic (LogP > 4).Incorporate morpholine or piperazine tails in the C3-amide region.

References

  • Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry, 47(13), 3367-3380. Link

  • Furet, P., et al. (2006). "Structure-based design, synthesis, and biological evaluation of 3-substituted pyrazoles as potent and selective inhibitors of the cyclin-dependent kinase 2." Journal of Medicinal Chemistry, 49(3), 1162-1176. Link

  • Cheung, M., et al. (2003). "Discovery of a series of 5-substituted 3-aminopyrazoles as potent and selective inhibitors of the p38 alpha MAP kinase." Bioorganic & Medicinal Chemistry Letters, 13(1), 133-137. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Application Notes." Link

Application

Application Note: Rational Design and Development of Anti-Inflammatory Pyrazole Carboxylates

Abstract & Rationale The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster NSAIDs like celecoxib (Celebrex). While traditional pyrazoles often rely on sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster NSAIDs like celecoxib (Celebrex). While traditional pyrazoles often rely on sulfonamide moieties, pyrazole carboxylates represent a distinct subclass where the carboxylic acid/ester group mimics the carboxylate of arachidonic acid, the natural substrate of Cyclooxygenase (COX) enzymes.

This Application Note provides a comprehensive workflow for the development of these agents. It covers the Knorr synthesis of the scaffold, in silico validation against the COX-2 active site, and in vitro biological evaluation using the industry-standard RAW 264.7 macrophage model.

Key Mechanism of Action

The anti-inflammatory efficacy of pyrazole carboxylates is primarily driven by the inhibition of the COX-2 enzyme and the downstream suppression of Prostaglandin E2 (PGE2). Additionally, these scaffolds often inhibit the NF-


B signaling pathway, reducing the expression of inducible Nitric Oxide Synthase (iNOS).

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation (p65 Translocation) TLR4->NFkB GeneExp Gene Expression (Nucleus) NFkB->GeneExp COX2 COX-2 Enzyme GeneExp->COX2 iNOS iNOS Enzyme GeneExp->iNOS PGE2 PGE2 (Inflammation) COX2->PGE2 NO Nitric Oxide (NO) (Oxidative Stress) iNOS->NO Drug Pyrazole Carboxylate (Inhibitor) Drug->NFkB Downregulation Drug->COX2 Direct Inhibition

Figure 1: The inflammatory cascade in macrophages. Pyrazole carboxylates act as dual modulators by directly inhibiting COX-2 activity and suppressing NF-


B-mediated transcription of proinflammatory enzymes.

Chemical Synthesis Protocol: The Knorr Reaction[1][2][3][4][5]

The most robust method for synthesizing pyrazole carboxylates is the Knorr Pyrazole Synthesis , involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (typically a


-ketoester).
Reagents & Materials[1][2][4][5][6][7][8][9][10][11]
  • Substrate A: Ethyl benzoylacetate (or substituted

    
    -ketoester).[1]
    
  • Substrate B: Phenylhydrazine (or substituted hydrazine hydrochloride).

  • Catalyst: Glacial Acetic Acid (AcOH) or HCl.

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of the

      
      -ketoester in 20 mL of absolute ethanol.
      
    • Add 10-12 mmol (1.0 - 1.2 eq) of the hydrazine derivative.

    • Add 2-3 drops of glacial acetic acid (catalytic).

  • Reflux:

    • Attach a reflux condenser and heat the mixture to 80°C (reflux) with stirring.

    • Time: 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting

      
      -ketoester spot should disappear.
      
  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The pyrazole carboxylate usually precipitates as a solid.

    • Troubleshooting: If an oil forms, extract with ethyl acetate (

      
       mL), dry over anhydrous 
      
      
      
      , and evaporate.
  • Purification:

    • Recrystallize the crude solid from hot ethanol/water (9:1) to yield pure crystals.

    • Characterization: Confirm structure via

      
      H-NMR (look for the pyrazole C4-H singlet around 
      
      
      
      6.5–7.0 ppm) and IR (ester C=O stretch ~1720 cm
      
      
      ).

Synthesis Start 1,3-Dicarbonyl + Hydrazine Imine Imine Intermediate Start->Imine AcOH, Reflux Cyclization Cyclization (- H2O) Imine->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Pyrazole Carboxylate Dehydration->Product

Figure 2: Mechanism of the Knorr Pyrazole Synthesis. The reaction proceeds via acid-catalyzed imine formation followed by intramolecular cyclization.

In Silico Validation: Molecular Docking

Before biological testing, validate the design by docking the molecule into the COX-2 active site. This step confirms if the carboxylate moiety interacts with the critical arginine "gatekeeper" residue.

Protocol
  • Protein Preparation:

    • Download the crystal structure of COX-2 from the PDB (Recommended Entry: 3LN1 or 4Z0L ).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw the pyrazole carboxylate structure (ChemDraw/Avogadro).

    • Minimize energy (MMFF94 force field).

  • Docking Parameters (AutoDock Vina/MOE):

    • Grid Box: Center on the active site (defined by the co-crystallized ligand, e.g., Celecoxib).[2]

    • Dimensions:

      
       Å.
      
  • Success Criteria (Interaction Check):

    • Arg120: The carboxylate oxygen should form a Hydrogen Bond or Salt Bridge with Arg120.

    • Val523: Look for hydrophobic interactions in the side pocket (critical for COX-2 selectivity over COX-1).

    • Binding Energy: Should be

      
       kcal/mol.
      

In Vitro Biological Evaluation: RAW 264.7 Inflammation Model[11][12][13][14]

The Griess Assay on LPS-stimulated RAW 264.7 macrophages is the industry standard for screening anti-inflammatory compounds. It measures the accumulation of Nitrite (


), a stable breakdown product of Nitric Oxide (NO).
Materials
  • Cell Line: RAW 264.7 (Murine Macrophages, ATCC TIB-71).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: Indomethacin or Celecoxib.

Detailed Protocol
Step 1: Cell Seeding[3]
  • Harvest RAW 264.7 cells (must be

    
     passages).
    
  • Seed into a 96-well plate at a density of

    
     cells/well  in 180 
    
    
    
    L of media.
  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Step 2: Compound Treatment & Induction
  • Pre-treatment: Add 10

    
    L of the test compound (dissolved in DMSO, final concentration range 1–100 
    
    
    
    M) to the wells.
    • Note: Final DMSO concentration must be

      
       to avoid cytotoxicity.
      
  • Incubate for 1 hour (Pre-incubation allows the drug to enter cells before the inflammatory trigger).

  • Induction: Add 10

    
    L of LPS stock (final concentration 1 
    
    
    
    g/mL
    ).
  • Incubate for 24 hours .

Step 3: Griess Assay (NO Quantification)[3]
  • After 24 hours, transfer 100

    
    L of the supernatant  (media) to a fresh 96-well plate.
    
  • Add 100

    
    L of Griess Reagent  to each well.
    
  • Incubate at room temperature for 10–15 minutes in the dark.

  • Read Absorbance: Measure OD at 540 nm using a microplate reader.

Step 4: Viability Check (Mandatory Control)
  • Crucial: NO reduction can be a false positive if the cells are dead.

  • Remove the remaining media from the original cell plate.

  • Perform an MTT or CCK-8 assay to ensure cell viability is

    
     compared to the control.
    
Data Analysis & Presentation

Calculate the percentage of NO inhibition using the formula:



Table 1: Example Data Layout for Reporting Results

Compound IDStructure FeatureConc. (

M)
NO Inhibition (%)Cell Viability (%)IC

(

M)
Control DMSO Only-0%100%-
LPS Only --0% (Baseline)98%-
Indomethacin Pos. Control1085%95%4.2
PZ-01 Ethyl Ester1045%96%>50
PZ-02 Carboxylic Acid1078%94%6.8

Interpretation: In this hypothetical data, PZ-02 (Acid) is more potent than PZ-01 (Ester), likely due to better binding with Arg120 in the COX-2 pocket.

References

  • Abdel-Mottaleb, Y. et al. (2025). "Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents: Structure-activity relationship and molecular docking." News Medical / Vertex AI Search.

  • Knorr Pyrazole Synthesis Mechanism. Chem Help Asap / Slideshare. Detailed reaction mechanism and stoichiometry.

  • El-Moghazy, S. et al. (2025).[4] "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, and in silico studies." PubMed Central / NIH.

  • RAW 264.7 NO Assay Protocol. ResearchGate. Standard operating procedures for Griess reagent assays in macrophages.

  • Molecular Docking of Pyrazoles. Journal of Serbian Chemical Society. Docking studies of pyrazole derivatives in COX-2 active sites (PDB: 3LN1).

Sources

Method

synthetic routes to functionalized pyrazoles from ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Application Note: Strategic Functionalization of Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate Executive Summary & Scaffold Analysis This Application Note details the synthetic manipulation of Ethyl 5-(2-methylpropy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Executive Summary & Scaffold Analysis

This Application Note details the synthetic manipulation of Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (referred to herein as Scaffold 1 ). This molecule represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic isobutyl domain (useful for hydrophobic pocket occupancy) with a polar ester handle and a reactive pyrazole core.

Scaffold 1 Properties:

  • CAS: [Specific CAS if available, otherwise generic ID]

  • Core Reactivity:

    • N1-H: Acidic (

      
      ), nucleophilic. Prone to tautomer-dependent regioselectivity issues during alkylation.[1]
      
    • C3-Ester: Electrophilic. Gateway to amides, alcohols, and heterocycles.

    • C4-H: Nucleophilic. The "silent" position, activated for electrophilic aromatic substitution (EAS) and subsequent cross-coupling.

    • C5-Isobutyl: Steric bulk. Directs regioselectivity via steric repulsion.

Strategic Utility: This scaffold is a precursor for kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands (CB1 antagonists), and anti-inflammatory agents where the isobutyl group mimics leucine or valine residues.

Critical Quality Attribute: N-Alkylation Regiocontrol

The most common failure mode in pyrazole chemistry is the uncontrolled formation of regioisomers during N-functionalization. Scaffold 1 exists in tautomeric equilibrium. Alkylation can occur at the nitrogen adjacent to the isobutyl group (


) or the nitrogen adjacent to the ester (

).
  • Regioisomer A (1,5-isomer): Alkyl group adjacent to Isobutyl. (Sterically congested).

  • Regioisomer B (1,3-isomer): Alkyl group adjacent to Ester. (Kinetically favored).[2]

Protocol A: Regioselective N-Alkylation (Base-Mediated)

Objective: To install an alkyl/benzyl group with high regioselectivity.

Reagents:

  • Scaffold 1 (1.0 eq)

  • Alkyl Halide (1.2 eq)[3]

  • Base:

    
     (2.0 eq) for kinetic control; NaH (1.2 eq) for thermodynamic equilibration.
    
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold 1 (1.0 g, 5.1 mmol) in anhydrous DMF (10 mL) under

    
     atmosphere.
    
  • Deprotonation:

    • Method A (Kinetic): Add

      
       (3.3 g, 10.2 mmol). Stir at 0°C for 30 min.
      
    • Method B (Thermodynamic): Add NaH (60% dispersion, 245 mg, 6.1 mmol) portion-wise at 0°C. Warm to RT and stir for 45 min until gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: The N-alkylated product usually has a higher

      
       than the starting NH-pyrazole.
      
  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over 
    
    
    
    .[4]
  • Purification: Flash chromatography is mandatory to separate isomers.

    • Elution Order: The 1,5-isomer (more crowded) often elutes after the 1,3-isomer on silica due to subtle polarity differences, though this is substituent-dependent.

    • Validation: Confirm regiochemistry via NOESY NMR. A correlation between the N-Alkyl protons and the Isobutyl protons confirms the 1,5-isomer.

Author's Note on Regioselectivity: For Scaffold 1 , steric bulk from the isobutyl group typically disfavors alkylation at the adjacent nitrogen (


), favoring the 1-alkyl-3-isobutyl-5-carboxylate  (where the alkyl is next to the ester) as the major product under kinetic conditions.

Functionalization of the C3-Ester (The "Warhead" Builder)

The ethyl ester is a versatile handle. The following protocol converts it to an amide, a common motif in drug discovery.

Protocol B: Hydrolysis and Amide Coupling

Objective: Convert the ethyl ester to a secondary amide.

Reagents:

  • Scaffold 1 (or N-alkylated derivative)

  • LiOH

    
     (3.0 eq)
    
  • Amine (

    
    )
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve substrate in THF:MeOH:Water (3:1:1).

    • Add LiOH

      
      . Stir at RT for 4-12 h.
      
    • Monitoring: LCMS should show mass shift (-28 Da for Et -> H).

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[4][5] The free acid often precipitates; filter and dry.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 min to activate (yellow color often develops).

    • Add the Amine (1.1 eq). Stir at RT for 2-16 h.

  • Purification:

    • Dilute with water.[4] If the product precipitates, filter it.[5][6]

    • If soluble, extract with EtOAc. Wash with 5% LiCl (aq) to remove DMF, then sat.

      
       and brine.
      

C4-Diversification: The Late-Stage Gateway

The C4 position is electron-rich and ideal for halogenation, enabling Suzuki/Sonogashira couplings.

Protocol C: C4-Iodination (NIS Method)

Objective: Install an iodine handle at C4 without affecting the ester or isobutyl group.

Reagents:

  • Scaffold 1 (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: TFA (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Dissolve Scaffold 1 in MeCN (0.2 M concentration).

  • Add NIS (1.1 eq) in one portion.

  • Optional: Add TFA (0.1 eq) if reaction is sluggish.

  • Heat to 60°C for 2-4 hours.

  • Workup: Remove solvent.[4][7] Redissolve in EtOAc. Wash with 10%

    
     (sodium thiosulfate) to remove iodine color.
    
  • Yield: Typically >85%. Product is usually a solid.

Visual Synthetic Workflows

Diagram 1: General Synthetic Roadmap

This flowchart maps the divergence points for creating a library from Scaffold 1.

SyntheticRoadmap Start Ethyl 5-(2-methylpropyl)- 1H-pyrazole-3-carboxylate N_Alk N-Alkylation (Protocol A) Start->N_Alk Step 1: R-X, Base C4_Halo C4-Iodination (Protocol C) Start->C4_Halo Direct C4 Funct. Hydrolysis Hydrolysis (LiOH) N_Alk->Hydrolysis Ester Cleavage N_Alk->C4_Halo If N-R first Amide Amide Coupling (HATU/Amine) Hydrolysis->Amide Library Gen Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) C4_Halo->Suzuki Pd(PPh3)4

Caption: Modular diversification pathways. N-alkylation is typically performed first to prevent side reactions at the acidic NH during subsequent steps.

Diagram 2: N-Alkylation Regioselectivity Decision Tree

A logic gate for optimizing the ratio of N1 vs N2 isomers.

RegioLogic Start Start: N-Alkylation of Scaffold 1 Condition1 Condition: Cs2CO3 / DMF (Kinetic Control) Start->Condition1 Condition2 Condition: NaH / THF / Heat (Thermodynamic Control) Start->Condition2 Result1 Major Product: 1-Alkyl-5-ester-3-isobutyl (Sterically Favored) Condition1->Result1 Fast Alkylation Result2 Mixture of Isomers (Requires HPLC Separation) Condition2->Result2 Equilibration Analysis Analyze via NOESY NMR Result1->Analysis Result2->Analysis

Caption: Decision matrix for N-alkylation. Kinetic conditions generally favor the isomer with the alkyl group distal to the bulky isobutyl moiety.

Summary Data Table

Reaction TypeReagentsTypical YieldKey ChallengeSolution
N-Alkylation R-X,

, DMF
60-85%Regioselectivity (N1 vs N2)Use steric bulk of C5-isobutyl to direct alkylation; separate via column chromatography.
Ester Hydrolysis LiOH, THF/H2O>90%Solubility of intermediateUse mixed solvent system (THF/MeOH/H2O); acidify carefully to precipitate.
Amide Coupling HATU, DIPEA,

70-90%Epimerization (rare here)Maintain basic pH during coupling; HATU is preferred over EDC for yield.
C4-Iodination NIS, MeCN85-95%Over-halogenationControl stoichiometry (1.05 eq NIS); monitor by LCMS.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[8]

    • Source: Beilstein J. Org. Chem. 2014, 10, 1524–1535.
    • URL:[Link]

    • Relevance: Establishes the principles of steric control in azole alkylation applicable to the isobutyl-pyrazole scaffold.
  • Synthesis of Pyrazole-3-carboxylates

    • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[5][9]

    • Source: Anti-Inflamm & Anti-Allergy Agents in Med.[5][7] Chem. 2018, 17(1).

    • URL:[Link]

    • Relevance: Provides the foundational synthesis and hydrolysis protocols for ethyl 5-substituted-pyrazole-3-carboxyl
  • C4-Halogenation Protocols

    • Title: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water.[10]

    • Source: Organic Preparations and Procedures Intern
    • URL:[Link][3][6][11][12][13]

    • Relevance: Validates the use of NIS/NBS for high-yield C4 functionaliz
  • Palladium-Catalyzed Cross-Coupling on Pyrazoles

    • Title: Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activ
    • Source: C. R. Chimie 2016.
    • URL:[Link][12]

    • Relevance: Demonstrates the stability of the ester group during Pd-c

Sources

Application

Application Note: Strategic Deployment of Pyrazole Intermediates in Heterocyclic Drug Discovery

Abstract & Strategic Importance The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and the recently FDA-approved Pirtobrutinib (BTK inhibitor). Its value lies in its capacity to act as a bioisostere for imidazole and pyridine, offering unique hydrogen-bonding capabilities (donor/acceptor tautomerism) and π-stacking interactions within kinase ATP-binding pockets.

This guide moves beyond basic textbook synthesis to address the critical challenges in pyrazole chemistry: regiocontrol during ring closure , N-arylation without palladium , and the construction of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Decision Matrix: Selecting the Synthetic Route

The following decision tree assists in selecting the optimal synthetic pathway based on the desired substitution pattern and downstream application.

PyrazoleStrategy Start Target Scaffold Subst_135 1,3,5-Trisubstituted Start->Subst_135 High Steric Bulk N_Unsub N-Unsubstituted (NH) Start->N_Unsub Versatile Intermediate Fused Fused System (Pyrazolo-pyrimidine) Start->Fused Kinase Inhibitor Knorr Method A: Regioselective Knorr (1,3-Diketone + Hydrazine) Subst_135->Knorr Standard Route Dipolar Method B: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) N_Unsub->Dipolar Sensitive Funct. Groups ChanLam Method C: Chan-Lam Coupling (N-Arylation) N_Unsub->ChanLam Post-Synthetic Modification Condense Method D: Cyclocondensation (5-Aminopyrazole + 1,3-Dicarbonyl) Fused->Condense Bicyclic Formation

Figure 1: Strategic workflow for selecting pyrazole synthesis methodologies based on target structural requirements.

Core Protocol A: Regioselective Knorr Synthesis

The condensation of hydrazines with 1,3-diketones is the most common route but suffers from regioselectivity issues when the diketone is unsymmetrical. This protocol uses solvent polarity to steer regioselectivity.

Mechanism & Causality
  • Principle: The reaction proceeds via a hydrazone intermediate. In protic solvents (EtOH), the hydrazine attacks the more electrophilic carbonyl. In aprotic/acidic media, the hydrazine may protonate, altering the nucleophilicity profile.

  • Regiocontrol: Bulky substituents (e.g., t-Butyl) on the diketone direct the initial attack to the less hindered carbonyl.

Step-by-Step Methodology

Reagents:

  • 1-Phenyl-1,3-butanedione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Ethanol (Absolute)

  • HCl (conc., optional for isomer switching)

Procedure:

  • Dissolution: Dissolve 10 mmol of 1,3-diketone in 20 mL of ethanol in a round-bottom flask.

  • Addition: Cool to 0°C. Add methylhydrazine dropwise over 10 minutes. Critical Control Point: Exotherm control prevents decomposition.

  • Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Validation (Self-Check):

    • 1H NMR: Distinguish isomers by the chemical shift of the pyrazole-H4 proton and the N-Methyl group.

    • NOE: Irradiate the N-Methyl signal. If NOE is observed at the C5-substituent, the isomer is confirmed as 1,5-disubstituted. If NOE is at H4 only, it is 1,3-disubstituted.

Core Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

For introducing aryl groups onto the pyrazole nitrogen after ring formation, the Chan-Lam coupling is superior to Buchwald-Hartwig amination due to milder conditions (RT, open air) and tolerance of halides.

Mechanism & Causality
  • Oxidative Coupling: The reaction utilizes Cu(II) acetate which is oxidized to a Cu(III) species by atmospheric oxygen.

  • Boronic Acid Cycle: The aryl boronic acid undergoes transmetallation with Cu(II), followed by coordination of the pyrazole. Reductive elimination releases the product and Cu(I), which is re-oxidized by air.

Step-by-Step Methodology

Reagents:

  • Pyrazole substrate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Cu(OAc)2 (0.1 - 1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Setup: In a flask equipped with a drying tube (or open to air with a loose cap), combine pyrazole (1 mmol), arylboronic acid (1.5 mmol), and Cu(OAc)2 (0.1 mmol).

  • Activation: Add DCM (5 mL) and Pyridine (2 mmol). The solution typically turns deep blue (Cu-amine complex).

  • Oxidation: Stir vigorously at Room Temperature. Critical Control Point: Do NOT use an inert atmosphere (N2/Ar). Oxygen is the stoichiometric oxidant required to regenerate the catalyst.

  • Monitoring: Reaction time varies (4–24 hours). Monitor disappearance of the N-H stretch in IR or the NH signal in NMR.

  • Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with dilute NH4OH (to sequester residual Cu) and brine.

Advanced Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

Fused systems like pyrazolo[1,5-a]pyrimidines are bioisosteres of purines and are critical in kinase inhibitor design (e.g., Zaleplon).

Pathway Visualization

FusedSynthesis AminoPy 5-Aminopyrazole (Binucleophile) Intermed Intermediate: Schiff Base / Enamine AminoPy->Intermed Nucleophilic Attack (Exocyclic NH2) Diketone 1,3-Diketone (Electrophile) Diketone->Intermed Cyclization Cyclodehydration (Acid Catalyzed) Intermed->Cyclization Ring Closure (Endocyclic N) Product Pyrazolo[1,5-a]pyrimidine (Final Scaffold) Cyclization->Product -H2O

Figure 2: Mechanistic pathway for the condensation of 5-aminopyrazoles with 1,3-diketones to form fused bicyclic systems.

Step-by-Step Methodology

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Mixing: Dissolve 5-amino-3-methylpyrazole (5 mmol) in 10 mL of glacial acetic acid.

  • Condensation: Add acetylacetone (5.5 mmol).

  • Heating: Reflux at 118°C for 2–4 hours.

  • Precipitation: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

  • Filtration: Filter the solid, wash with water, and recrystallize from ethanol.

  • Validation:

    • 1H NMR: Look for the disappearance of the broad -NH2 signal (approx. 5.0-6.0 ppm) and the appearance of a new aromatic proton on the pyrimidine ring (approx. 6.5 ppm for H-6).

Comparative Data: Method Selection

ParameterKnorr SynthesisChan-Lam Coupling1,3-Dipolar Cycloaddition
Primary Bond Formed C-N and C-C (Ring formation)C-N (N-Arylation)C-C and C-N (Ring formation)
Key Reagents Hydrazine + 1,3-DiketoneArylboronic Acid + Cu(OAc)2Alkyne + Diazo/Nitrile Imine
Regioselectivity Moderate (Solvent dependent)High (N1 vs N2 selectivity varies)High (Steric control)
Atom Economy High (Water byproduct)Moderate (Boronic acid waste)100% (Atom efficient)
Operational Ease High (Reflux, simple workup)High (Open to air, RT)Moderate (Safety concerns with diazo)

References

  • FDA Approved Pyrazole Drugs

    • Source: National Institutes of Health (NIH) / National Library of Medicine. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."
    • URL:[Link]

  • Chan-Lam Coupling Mechanism & Protocol

    • Source: Organic Chemistry Portal.[1] "Chan-Lam Coupling."[1][2][3]

    • URL:[Link]

  • Regioselective Synthesis of Pyrazoles

    • Source: MDPI Molecules.
    • URL:[Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Source: Royal Society of Chemistry (RSC Advances).[4] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."

    • URL:[Link]

  • Pirtobrutinib (Recent Approval)

    • Source: FDA.gov. "FDA grants accelerated approval to pirtobrutinib for relapsed or refractory mantle cell lymphoma."
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, particularly the challenge of controlling regioselectivity. The formation of regioisomers is a common hurdle in the widely used Knorr pyrazole synthesis and related methods, often leading to difficult separations and reduced yields of the desired product.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Mastering Regioselectivity

This section addresses specific issues you may encounter during your pyrazole synthesis experiments. The answers provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. Why is this happening?

A1: The formation of a regioisomeric mixture is a classic challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound (where R² ≠ R³) and/or a substituted hydrazine (R¹ ≠ H).[1][3] The root cause lies in the initial step of the reaction mechanism.

The Knorr pyrazole synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5] The substituted hydrazine has two nucleophilic nitrogen atoms, but it is the initial attack of one of these nitrogens on one of the two carbonyl carbons that dictates the final regiochemistry. With an unsymmetrical dicarbonyl, there are two distinct electrophilic carbonyl carbons. The hydrazine can attack either of these sites, initiating two parallel reaction pathways that lead to two different constitutional isomers, as illustrated below.[1][6]

G hydrazine R¹-NH-NH₂ (Substituted Hydrazine) pathA Pathway A: Attack at C=O (R² side) dicarbonyl R²-CO-CH₂-CO-R³ (Unsymmetrical 1,3-Diketone) dicarbonyl->pathA pathB Pathway B: Attack at C=O (R³ side) dicarbonyl->pathB isomer1 Regioisomer 1 pathA->isomer1 Forms isomer2 Regioisomer 2 pathB->isomer2 Forms

Caption: Competing pathways in pyrazole synthesis.

Controlling which pathway is dominant is the key to achieving a regioselective synthesis.[1]

Q2: My reaction yields a nearly 1:1 mixture of regioisomers. What are the primary factors I can adjust to favor the formation of one isomer?

A2: A 1:1 mixture suggests that the energy barriers for both reaction pathways are nearly identical under your current conditions. To shift this equilibrium, you must manipulate the factors that govern the reaction's kinetics and thermodynamics. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][3][7]

Key Influencing Factors on Pyrazole Regioselectivity

FactorInfluence on RegioselectivityPractical Recommendations & Examples
Electronic Effects The relative electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups (EWGs) like -CF₃ or -CO₂Et increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2][3]To favor attack at a specific carbonyl: Ensure it is flanked by a strong EWG. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with phenylhydrazine, the attack will preferentially occur at the carbonyl carbon adjacent to the highly electron-withdrawing -CF₃ group.
Steric Hindrance Bulky substituents on either the 1,3-dicarbonyl (e.g., tert-butyl) or the hydrazine (e.g., a bulky aryl group) can physically obstruct the approach of the nucleophile. The reaction will favor attack at the less sterically hindered carbonyl carbon.[1][3]To direct attack away from a specific carbonyl: Introduce a sterically demanding group next to it. If your dicarbonyl has a methyl group on one side and a tert-butyl group on the other, the hydrazine will preferentially attack the carbonyl next to the smaller methyl group.
Solvent Choice The solvent can dramatically alter the reaction pathway. Standard protic solvents like ethanol often lead to mixtures.[2] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have been shown to dramatically increase regioselectivity.[2]Protocol Modification: Substitute ethanol with TFE or HFIP. These solvents are proposed to form a hemiketal intermediate preferentially at the more electrophilic carbonyl group, effectively protecting it and directing the hydrazine to attack the other carbonyl.[2] This can reverse or significantly enhance selectivity.
Reaction pH / Catalyst The Knorr synthesis is often acid-catalyzed.[6][8] The pH affects both the protonation state of the hydrazine and the activation of the carbonyls. Under acidic conditions, the reaction is initiated, but the specific pH can influence which intermediate is stabilized, thereby affecting the product ratio.[3][7]Optimization: Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA) and their concentrations. In some cases, moving to aprotic dipolar solvents like DMF or NMP with an acid salt (e.g., arylhydrazine hydrochloride) can improve selectivity.[9]
Temperature Temperature can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one formed fastest), while higher temperatures can allow for equilibration towards the more stable, thermodynamically favored product.Experiment: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) to determine if there is a significant effect on the regioisomeric ratio.
Q3: How can I rationally design my synthesis to favor one regioisomer from the start?

A3: A proactive approach based on the principles above is the most efficient strategy. Follow this workflow to guide your experimental design.

G start Goal: Synthesize a Specific Pyrazole Regioisomer analyze 1. Analyze Substrates (Dicarbonyl & Hydrazine) start->analyze is_dicarbonyl_sym Is the 1,3-dicarbonyl symmetrical? analyze->is_dicarbonyl_sym is_hydrazine_sub Is the hydrazine substituted? is_dicarbonyl_sym->is_hydrazine_sub No identify_factors 2. Identify Dominant Controlling Factors is_dicarbonyl_sym->identify_factors Yes no_issue Regioselectivity is not an issue. is_hydrazine_sub->no_issue No is_hydrazine_sub->identify_factors Yes electronic Are electronic effects significant? (e.g., CF₃ group) identify_factors->electronic steric Is steric hindrance significant? (e.g., t-Bu group) electronic->steric No exploit_electronics Leverage EWG: Attack will favor the more electrophilic carbonyl. electronic->exploit_electronics Yes exploit_sterics Leverage Sterics: Attack will favor the less hindered carbonyl. steric->exploit_sterics Yes no_clear_factor No dominant factor. Conditions are critical. steric->no_clear_factor No design_exp 3. Design Experiment protocol 4. Select Optimal Conditions design_exp->protocol exploit_electronics->design_exp exploit_sterics->design_exp no_clear_factor->design_exp use_tfe Protocol A: Use Fluorinated Solvent (TFE or HFIP) to maximize selectivity. protocol->use_tfe screen_ph Protocol B: Screen pH/Catalyst and Temperature. protocol->screen_ph run_exp 5. Run Experiment & Analyze use_tfe->run_exp screen_ph->run_exp

Caption: Workflow for designing a regioselective pyrazole synthesis.

Experimental Protocol: Regioselective Synthesis Using a Fluorinated Alcohol

This protocol is based on literature demonstrating improved regioselectivity with 2,2,2-trifluoroethanol (TFE).[2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (1.0 - 1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), it may be added directly.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to isolate the major regioisomer.

  • Analysis: Characterize the purified product using NMR spectroscopy to confirm its regiochemistry (see Q4).

Q4: I have isolated two products, but I'm unsure which is which. How can I definitively determine the structure of my pyrazole regioisomers?

A4: Unambiguous structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers in solution.[10]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers. While these differences can be subtle, they provide the first clue.[11][12][13]

  • 2D NMR (COSY, HSQC, HMBC): These techniques reveal connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful as it shows correlations between protons and carbons that are 2-3 bonds away. You can look for a correlation between the protons of the N-substituent (e.g., N-CH₃) and the C3 or C5 carbons of the pyrazole ring to establish connectivity.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is often the definitive experiment. NOE shows through-space proximity between protons. For a 1-substituted pyrazole, irradiating the protons on the N1-substituent should show an NOE enhancement to the proton on the substituent at the C5 position, but not the C3 position. This unambiguously confirms which substituent is adjacent to the substituted nitrogen.[14]

Example: For a 1-methyl-3-phenyl-5-ethyl-pyrazole, a NOESY experiment would show a correlation between the N-methyl protons and the methylene (-CH₂-) protons of the ethyl group at C5. The regioisomer, 1-methyl-3-ethyl-5-phenyl-pyrazole, would show a correlation between the N-methyl protons and the aromatic protons of the phenyl group at C5.

If you can grow suitable single crystals, X-ray crystallography provides the ultimate, undeniable proof of the solid-state structure.

Frequently Asked Questions (FAQs)
  • Q: What is the Knorr Pyrazole Synthesis?

    • A: The Knorr pyrazole synthesis is a fundamental organic reaction that forms a pyrazole ring from the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically in the presence of an acid catalyst.[4][6][8]

  • Q: Are there alternative synthesis methods that offer better intrinsic regioselectivity?

    • A: Yes. While the Knorr synthesis is versatile, other methods can provide excellent regioselectivity. These include 1,3-dipolar cycloadditions (e.g., reaction of a sydnone or a diazo compound with an alkyne) and various multicomponent reactions .[3][15] These methods often proceed through mechanisms with more defined regiochemical control.[16]

  • Q: How does the nucleophilicity of the substituted hydrazine affect the reaction?

    • A: In a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is generally more nucleophilic than the substituted -NHR group due to reduced steric hindrance and electronic effects. Under neutral or basic conditions, the initial attack on the dicarbonyl compound typically occurs via this more nucleophilic nitrogen. However, under acidic conditions, the situation can become more complex as protonation equilibria come into play, potentially altering the relative nucleophilicity and the reaction pathway.[3][7]

References
  • Knorr pyrazole synthesis | PPTX - Slideshare.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • synthesis of pyrazoles - YouTube.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Knorr pyrazole synthesis from a ketoester - labor
  • Regioselectivity and proposed mechanism for the cyclization reaction.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Public
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
  • (PDF)
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchG
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[17] - ResearchGate.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
  • 1 H-NMR spectrum of pyrazole (Clark, 2010)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to 5-Alkyl-pyrazole-3-carboxylates

Executive Summary The 5-alkyl-pyrazole-3-carboxylate scaffold is a ubiquitous pharmacophore, serving as the structural backbone for numerous COX-2 inhibitors (e.g., Celecoxib), CB1 antagonists (e.g., Rimonabant), and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-alkyl-pyrazole-3-carboxylate scaffold is a ubiquitous pharmacophore, serving as the structural backbone for numerous COX-2 inhibitors (e.g., Celecoxib), CB1 antagonists (e.g., Rimonabant), and agrochemicals.[1] While theoretically simple, the synthesis of this moiety demands a rigorous choice between thermodynamic control and process safety.

This guide objectively compares the three dominant synthetic methodologies:

  • The Classical Claisen-Hydrazine Condensation: The industrial workhorse offering high scalability but requiring strict pH control.[1]

  • [3+2] Dipolar Cycloaddition: A convergent route offering atom economy but plagued by safety concerns regarding diazo intermediates.[1]

  • Oxidative Degradation: A "retro-synthesis" approach utilizing commodity dimethylpyrazoles, viable only for specific alkyl chains.[1]

Key Recommendation: For general laboratory to pilot-scale synthesis, the Stepwise Claisen Condensation remains the "Gold Standard" due to its predictable regiochemical fidelity and avoidance of high-energy diazo species.

Part 1: Detailed Route Analysis[1]

Route A: The Classical Claisen-Hydrazine Condensation (Industry Standard)

This route involves the base-mediated condensation of a ketone with a dialkyl oxalate, followed by cyclization with hydrazine.[2][3]

  • Mechanism:

    • Claisen Condensation: An enolate generated from the ketone (using NaOEt or LiHMDS) attacks the diethyl oxalate.[1] This forms a 2,4-diketoester (often isolated as the sodium enolate salt to prevent retro-Claisen).[1]

    • Cyclization: Hydrazine attacks the most electrophilic carbonyl (the ketone), followed by intramolecular dehydration to close the ring.

  • Critical Technical Insight:

    • Regioselectivity: For N-unsubstituted pyrazoles, the 3- and 5-positions are tautomeric, making regioselectivity irrelevant until N-alkylation occurs.[1] However, if using substituted hydrazines (e.g., methylhydrazine), the reaction pH dictates the isomer ratio. Acidic conditions favor attack at the ketone (yielding 1-substituted-5-alkyl), while basic conditions can shift preference.[1]

    • Base Selection: Sodium ethoxide (NaOEt) is preferred over stronger bases (LDA) for cost and scalability, provided the ketone lacks other sensitive esters.

Route B: [3+2] Dipolar Cycloaddition (The Convergent Route)

This route utilizes the reaction between diazoacetates (dipole) and alkynes (dipolarophile).

  • Mechanism: A concerted [3+2] cycloaddition.[1] Thermal conditions often yield mixtures of 3- and 5-carboxylates.[1]

  • Catalysis: Copper(I) or Ruthenium(II) catalysts are required to enforce regiocontrol and allow the use of terminal alkynes under milder conditions.

  • Safety Constraints: The handling of diazo compounds (potential explosives) limits this route's utility above gram-scale without continuous flow reactors.[1]

Route C: Oxidative Degradation (The Retro-Approach)

This method starts with 3,5-dimethylpyrazole (a cheap commodity chemical) and oxidizes one methyl group to the carboxylic acid.[1]

  • Mechanism: KMnO4 oxidation in aqueous media.[1]

  • Limitation: It is difficult to stop the oxidation at the mono-carboxylic acid stage; over-oxidation to the dicarboxylic acid is a common failure mode. It is generally not applicable for complex 5-alkyl chains (e.g., long chains or functionalized alkyls) which would also oxidize.[1]

Part 2: Comparative Performance Metrics

The following data aggregates typical performance across 50g–1kg scales based on standard laboratory conditions.

Table 1: Technical Comparison of Synthetic Routes

MetricRoute A: Claisen CondensationRoute B: [3+2] CycloadditionRoute C: Oxidative Degradation
Overall Yield High (75–90%)Moderate (50–70%)Low to Moderate (30–50%)
Regio-fidelity Excellent (Stepwise control)Variable (Catalyst dependent)N/A (Symmetrical start)
Atom Economy Moderate (Loss of EtOH/H2O)High (Additive reaction)Low (Heavy metal waste)
Scalability High (Kilogram to Ton)Low (Batch); Med (Flow)Medium (Exothermic)
Safety Profile Moderate (Hydrazine toxicity)Low (Explosion hazard)Moderate (Mn waste)
Cost Efficiency Best (Cheap reagents)Poor (Catalysts/Ligands)Good (Cheap start material)

Part 3: Decision Logic & Visualization[1]

The following diagram illustrates the chemical pathways and the decision logic for selecting the optimal route.

SyntheticRoutes Start Target: 5-Alkyl-pyrazole-3-carboxylate RouteA_Start Route A: Claisen Condensation (Ketone + Diethyl Oxalate) Start->RouteA_Start Standard Choice RouteB_Start Route B: [3+2] Cycloaddition (Alkyne + Diazoacetate) Start->RouteB_Start If Alkyne Available RouteC_Start Route C: Oxidation (3,5-Dimethylpyrazole) Start->RouteC_Start If Methyl/Simple Intermediate Intermediate: 2,4-Diketoester Enolate RouteA_Start->Intermediate NaOEt/EtOH, Reflux StepA_Cycl Cyclization with Hydrazine Intermediate->StepA_Cycl N2H4·H2O, AcOH Product Final Product (Ethyl 5-alkyl-pyrazole-3-carboxylate) StepA_Cycl->Product High Yield StepB_Cat Catalyst Selection (Cu/Ru for Regiocontrol) RouteB_Start->StepB_Cat Safety Precautions StepB_Cat->Product Atom Economy StepC_Ox KMnO4 Oxidation RouteC_Start->StepC_Ox Aqueous Reflux StepC_Ox->Product Difficult Purification

Figure 1: Strategic workflow for synthesizing 5-alkyl-pyrazole-3-carboxylates. Route A is the primary recommendation for general synthesis.

Part 4: Validated Experimental Protocol

Recommended Method: Stepwise Claisen Condensation (Route A)

This protocol describes the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate . It is designed to be self-validating: the intermediate enolate precipitation confirms Step 1 success before proceeding to the costly hydrazine step.[1]

Reagents:

  • Acetone (1.0 eq)

  • Diethyl oxalate (1.05 eq)

  • Sodium ethoxide (1.1 eq, 21% wt in EtOH)

  • Hydrazine hydrate (1.1 eq)

  • Acetic acid (glacial)[3]

  • Ethanol (absolute)

Step 1: Formation of Ethyl 2,4-dioxovalerate (Sodium Salt)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel under nitrogen atmosphere.

  • Charging: Charge Sodium ethoxide solution (1.1 eq) and cool to 0°C.

  • Condensation: Mix Acetone (1.0 eq) and Diethyl oxalate (1.05 eq) in a separate vessel. Add this mixture dropwise to the cold base over 60 minutes, maintaining internal temperature <10°C.

    • Why: Pre-mixing prevents self-condensation of the ketone.[1] Keeping it cold favors the cross-Claisen product over polymerization.[1]

  • Reaction: Allow to warm to room temperature and stir for 4 hours. A thick yellow precipitate (the sodium enolate) should form.[1]

  • Validation: Filter a small aliquot. The solid should be water-soluble; acidification of the filtrate should yield no starting ketone (checked by TLC/GC).

  • Isolation: Filter the bulk yellow solid, wash with cold diethyl ether to remove unreacted oxalate. Do not dry fully if proceeding immediately (hygroscopic).[4]

Step 2: Cyclization to Pyrazole

  • Suspension: Resuspend the sodium enolate solid in Ethanol (5 vol relative to theoretical wt).

  • Acidification: Add Glacial Acetic Acid (1.2 eq) to neutralize the salt and buffer the reaction (pH ~5–6).

    • Why: Hydrazine reacts cleaner with the free diketone than the enolate salt.

  • Cyclization: Cool to 0°C. Add Hydrazine hydrate (1.1 eq) dropwise. (Caution: Exothermic).[1]

  • Completion: Stir at room temperature for 2 hours. Monitor by HPLC (disappearance of diketoester peak).[1]

  • Workup: Concentrate ethanol under vacuum. Dilute residue with water.[1] The product, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, often precipitates as a white solid.[1] If oil forms, extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc.[1]

References

  • Review of Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[1] Link

  • Claisen Condensation Mechanism: "Ethyl 5-methyl-1H-pyrazole-3-carboxylate."[1] PubChem Compound Summary. Link

  • Regioselectivity Studies: Martins, M. A. P., et al. "Regioselectivity in the Synthesis of Pyrazoles."[1] Chemical Reviews, 2005.[1] Link

  • Green Chemistry Approaches: "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation."[1] Beilstein Journal of Organic Chemistry, 2011.[1] Link

  • Safety of Hydrazine: "Hydrazine Safety & Handling." ScienceMadness / BenchChem Safety Data. Link

Sources

Comparative

Orthogonal Cross-Validation of Pyrazole Derivatives: A Comparative Analytical Guide

Executive Summary In the development of pyrazole-based therapeutics (e.g., JAK inhibitors, COX-2 inhibitors), reliance on a single analytical technique is a critical failure point. The pyrazole scaffold presents unique p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based therapeutics (e.g., JAK inhibitors, COX-2 inhibitors), reliance on a single analytical technique is a critical failure point. The pyrazole scaffold presents unique physicochemical challenges—specifically annular tautomerism and regioisomer co-elution —that frequently evade detection by standard RP-HPLC-UV methods.

This guide moves beyond basic method validation. It details an orthogonal cross-validation strategy , employing quantitative NMR (qNMR) as a primary ratio method to validate secondary chromatographic techniques (HPLC/SFC). This approach ensures structural integrity and precise quantification without reliance on potentially compromised reference standards.[1]

Part 1: The Pyrazole Challenge (The "Why")

The N-unsubstituted pyrazole ring (


) exists in a dynamic equilibrium between two tautomers (

- and

-pyrazole). In solution, this proton shift is rapid.
  • The Analytical Risk: If the chromatographic timescale is slower than the tautomeric exchange, peak broadening or splitting occurs, often mistaken for impurities.

  • The Regioisomer Trap: During synthesis, N-alkylation often produces mixtures of 1,3- and 1,5-isomers. These isomers often possess identical mass spectra (making MS blind) and similar solvating properties (making RP-HPLC separation difficult).

The Solution: We must decouple purity assignment from routine analysis.

Part 2: Method Comparison & Selection

The following table contrasts the "Workhorse" (HPLC) with the "Truth-Teller" (qNMR) and the "Specialist" (SFC).

Table 1: Comparative Performance Matrix for Pyrazole Analysis

FeatureRP-HPLC (UV/MS) qNMR (

)
SFC (Supercritical Fluid)
Primary Utility Routine QC, Stability TestingAbsolute Purity Assignment (Primary Method)Chiral & Regioisomer Separation
Reference Standard Required (External)Not Required (Internal Standard used)Required
Tautomer Handling Poor (unless pH > pKa or high temp)Excellent (Time-averaged signals)Good (Non-polar mobile phase suppresses exchange)
Isomer Selectivity Moderate (C18 often fails 1,3 vs 1,5 separation)High (Distinct chemical shifts)Superior (Orthogonal selectivity)
LOD/Sensitivity High (ng/mL range)Low (mg range required)High
Throughput High (5-10 min/run)Low (15-30 min/sample)Very High (3-5 min/run)
Part 3: The "Self-Validating" Protocol

This workflow describes how to use qNMR to assign a purity value to a master batch, which is then used to calibrate the HPLC method. This satisfies ICH Q2(R2) requirements for specificity and accuracy.

Phase A: Absolute Purity via qNMR (The Anchor)

Objective: Determine the mass fraction purity of the pyrazole derivative with <1% uncertainty.

1. Internal Standard (IS) Selection:

  • Criteria: The IS must have non-overlapping signals with the pyrazole (typically the aromatic region 6.5–8.5 ppm).

  • Recommendation: 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm).

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    (longest relaxation time). For pyrazoles,
    
    
    is often 3-5s; set
    
    
    to 20-30s . Failure to do this is the #1 cause of qNMR error.

2. Sample Preparation:

  • Weigh ~10 mg of Pyrazole Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube using a micro-balance (readability 0.001 mg).
  • Dissolve in DMSO-

    
     (suppresses exchange broadening better than 
    
    
    
    ).

3. Data Acquisition:

  • Pulse:

    
     pulse.
    
  • Scans: 16–32 (ensure S/N > 250:1).

  • Processing: Phase correction must be manual. Baseline correction is critical.

4. Calculation:



(Where 

=Integral,

=Number of protons,

=Molar mass,

=Purity)[2][3][4][5][6]
Phase B: Cross-Validation with HPLC (The Routine)

Objective: Transfer the qNMR purity value to the HPLC method to validate response factors.

1. Mobile Phase Strategy (Tautomer Control):

  • Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) if the pyrazole pKa is < 9. Deprotonation eliminates the tautomeric proton, sharpening the peak.

  • Alternative: If acid stable, use 0.1% Formic Acid but run the column at 50°C to accelerate tautomeric exchange beyond the chromatographic timescale.

2. Linearity & Accuracy Check:

  • Prepare 5 concentrations of the "qNMR-valued" standard.

  • Plot Area vs. Concentration.

  • Acceptance Criteria: The regression line must pass through zero (within confidence interval). If the HPLC purity (Area %) deviates >2% from the qNMR mass purity, check for non-chromophoric impurities (salts, solvents) that qNMR detected but HPLC missed.

Part 4: Visualization (Workflows & Logic)
Diagram 1: The Orthogonal Validation Workflow

This diagram illustrates the flow of data from the absolute method (qNMR) to the routine method (HPLC).

ValidationWorkflow Raw Crude Pyrazole Synthesis qNMR Primary Method: qNMR (Internal Standard) Raw->qNMR Sample A HPLC Secondary Method: HPLC-UV (Routine QC) Raw->HPLC Sample A Purity Absolute Purity Value (Mass Balance) qNMR->Purity Calculate Purity->HPLC Assign Potency Validation Cross-Validation Compare Area% vs Mass% HPLC->Validation Linearity/Accuracy Validation->Raw Fail (Re-purify) Release Release Standard (COA Generation) Validation->Release Pass (<2% Diff)

Caption: Figure 1. Orthogonal workflow establishing qNMR as the primary reference to validate HPLC response factors.

Diagram 2: Method Selection Decision Tree

When to use SFC vs. HPLC for pyrazoles?

MethodSelection Start Pyrazole Analysis Requirement Isomer Isomer Separation? (Regio/Chiral) Start->Isomer Tautomer Tautomer Issues? (Broad Peaks) Isomer->Tautomer No SFC Method: SFC (Chiralpak AD-H/IG) Isomer->SFC Yes (Critical) HPLC_Basic HPLC (High pH) (C18 Hybrid) Tautomer->HPLC_Basic pKa < 9 HPLC_Acid HPLC (Acidic/High T) (C18 Core-Shell) Tautomer->HPLC_Acid pKa > 9

Caption: Figure 2. Decision matrix for selecting the optimal chromatographic technique based on structural properties.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8][9] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][10][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy.[2][13] (Discusses qNMR as a primary ratio method). [Link]

  • Toribio, L., et al. (2022). Separation of Azoles Using Supercritical Fluid Chromatography. MDPI Separations. (Validation of SFC for nitrogen-heterocycle isomers). [Link]

  • Faria, A.F., et al. (2021).[14] Tautomerism in Pyrazoles: Analytical Challenges. Journal of Chromatography A. (Discusses pH and temperature effects on peak shape). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

This document provides a detailed, safety-first protocol for the proper disposal of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate. As researchers and drug development professionals, our commitment to safety and envi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate was not available at the time of this writing. The guidance herein is synthesized from authoritative data on structurally analogous pyrazole derivatives and carboxylate esters, alongside established best practices for chemical waste management.[1][2][3][4] You are required to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, regional, and national regulations, which supersede the guidance in this document.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's potential hazards. Based on data from similar pyrazole-based compounds, we must infer the risk profile for ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate.

Inferred Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are classified as skin and serious eye irritants.[2][5] Direct contact can cause redness, discomfort, or more severe reactions.

  • Acute Toxicity: Related compounds have been shown to be harmful if swallowed, in contact with skin, or inhaled.[3][5]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[5]

Chemical Incompatibilities: To prevent dangerous reactions within the waste container, this compound must not be mixed with:

  • Strong Oxidizing Agents [2]

  • Strong Bases [2]

  • Strong Reducing Agents [2]

  • Acids [4]

Mixing with these can lead to exothermic reactions, gas evolution, or degradation into unknown, potentially more hazardous substances.

Physicochemical Properties for Disposal Consideration

The following table summarizes properties for a closely related analog, Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, to provide context for handling and disposal decisions.

PropertyValue (Illustrative)Implication for Disposal
Molecular Formula C₉H₁₄N₂O₂Defines the compound for waste manifest.
Molecular Weight 182.22 g/mol [6]Relevant for calculating quantities for disposal.
Physical State Solid (Melting Point: 47°C to 51°C)[6]As a solid, care must be taken to avoid dust formation during handling.[1][3]
Solubility Soluble in water (inferred for pyrazole)[4]High water solubility increases the risk of environmental contamination if disposed of down the drain.[3][4]

Pre-Disposal Safety Protocols: Personal and Engineering Controls

Before handling the waste, ensure the following controls are in place to minimize exposure.

  • Personal Protective Equipment (PPE): A comprehensive barrier is non-negotiable.

    • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] This is the minimum defense against splashes or airborne particles.

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile).[1] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface.[1]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically impervious apron.

  • Engineering Controls:

    • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area.[7] For weighing or transferring operations that may generate dust, a chemical fume hood is mandatory to prevent inhalation.[1][3]

    • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Step-by-Step Disposal Procedures: A Self-Validating Workflow

Follow this systematic process to ensure compliant and safe disposal of the compound and associated materials.

Step 1: Waste Characterization

Identify all items that constitute hazardous waste. This includes:

  • Neat (Unused) Compound: Any surplus or expired ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate.

  • Grossly Contaminated Items: Weigh boats, spatulas, or containers with visible solid residue.

  • Contaminated Consumables: Gloves, pipette tips, and absorbent pads used during handling or spill cleanup.

  • Rinsate: Solvent used to decontaminate empty containers (see Step 5).

Step 2: Waste Stream Segregation

This is the most critical step. The primary cause of laboratory waste incidents is improper segregation.

  • Primary Waste Stream: This compound should be disposed of in a dedicated Non-Halogenated Organic Solid Waste container.

  • Rationale: Segregating from halogenated waste is crucial for cost-effective and environmentally sound incineration by waste management vendors. Keeping it separate from incompatible acids, bases, and oxidizers prevents dangerous chemical reactions in the waste container.[2][4]

Step 3: Container Selection and Labeling
  • Container Type: Use a chemically resistant, wide-mouthed container with a secure, vapor-tight screw cap. The container must be in good condition with no leaks or cracks.

  • Labeling: The container must be labeled clearly before any waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate" . Do not use abbreviations.

    • Associated Hazards: "Irritant," "Harmful" .

    • The accumulation start date.

Step 4: Disposal of Contaminated Consumables
  • Gloves, weigh paper, absorbent pads: If lightly contaminated, these can be double-bagged and placed in the solid chemical waste container.

  • Sharps (needles, scalpels): If contaminated, they must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Contaminated glassware should be rinsed (collecting the rinsate as hazardous waste) before being disposed of in a broken glass box.

Step 5: Decontamination of Empty Containers

Empty containers are not truly empty and must be decontaminated before being discarded as regular trash or recycled.[9]

  • Select a Solvent: Choose a solvent in which the compound is readily soluble (e.g., ethanol, acetone).

  • Triple Rinse: Add a small amount of the solvent (approx. 10% of the container's volume), close the container, and shake vigorously to rinse all interior surfaces.[9]

  • Collect Rinsate: Pour the solvent rinsate into a designated Non-Halogenated Organic Liquid Waste container.

  • Repeat: Perform this rinsing procedure two more times.

  • Final Disposal: Once triple-rinsed, deface the original label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[9]

Emergency Protocol: Small Spill Management

In the event of a small spill (<50 mL or ~50g) within a fume hood or contained area:

  • Ensure PPE: Confirm you are wearing the appropriate PPE described in Section 2.

  • Containment: Prevent the spill from spreading.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[7][10]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[3][7]

  • Label and Dispose: Seal the container, label it as "Spill Debris containing Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate," and dispose of it in the designated solid hazardous waste stream.

  • Clean: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cloth as contaminated solid waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate and related materials.

DisposalWorkflow start Material for Disposal is_waste Is the material hazardous waste? (Neat chemical, contaminated item, rinsate) start->is_waste neat_chem Neat Chemical or Grossly Contaminated Solid is_waste->neat_chem Yes, Solid consumables Contaminated Consumables (Gloves, Pads) is_waste->consumables Yes, Consumable empty_container Empty Product Container is_waste->empty_container Yes, Empty Container non_haz Dispose as Non-Hazardous Waste (per institutional policy) is_waste->non_haz No segregate_solid Place in labeled 'Non-Halogenated Organic Solid Waste' Container neat_chem->segregate_solid consumables->segregate_solid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate in labeled 'Non-Halogenated Organic Liquid Waste' Container triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste collect_rinsate->dispose_container

Caption: Decision workflow for waste stream selection.

References

  • Safety Data Sheet for Pyrazole. Sigma-Aldrich.

  • Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific. (Note: Direct deep link unavailable, search for CAS No. 31037-02-2 on the site)

  • Safety Data Sheet for 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. Thermo Fisher Scientific.

  • Safety Data Sheet for Pyrazole. ChemicalBook.

  • Safety Data Sheet for 1H-Pyrazole. Fisher Scientific. (Note: Direct deep link unavailable, search for CAS No. 288-13-1 on the site)

  • Safety Data Sheet for Ethyl Pyrazole-3-carboxylate. TCI Chemicals.

  • Material Safety Data Sheet for Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Cole-Parmer.

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate Hazard Data. PubChem, National Institutes of Health.

  • Safety Data Sheet for "Wet Look" Lacquer. Glaze 'N Seal Products Inc.

  • Safety Data Sheet. Sigma-Aldrich.

  • Material Safety Data Sheet for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Cole-Parmer.

  • Safety Data Sheet for Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. ChemicalBook.

  • Safety Data Sheet for ETHYL 1H-PYRAZOLE-3-CARBOXYLATE. Georganics.

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate Biochemical Reagent. MedchemExpress.

  • Ester Disposal Discussion. Chemtalk - Science Forum For Lab Technicians.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Nature Communications.

  • Hazardous chemicals, activities or devices. Society for Science.

  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI).

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI.

  • Hazardous Waste and Disposal. American Chemical Society (ACS).

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem, National Institutes of Health.

  • Labware Disposal. University of Minnesota Duluth Environmental Health & Safety Office.

  • Active Site Local Environment Allows Acidic and Basic Synergy in Enzymatic Ester Hydrolysis by PETase. Preprints.org.

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.

  • Microbial synthesis of a branched-chain ester platform from organic waste carboxylates. Biotechnology for Biofuels.

  • Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%. Fisher Scientific.

  • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. PubChem, National Institutes of Health.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.